molecular formula C18H14Cl2N2O2S B436440 3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide

3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide

Cat. No.: B436440
M. Wt: 393.3 g/mol
InChI Key: HIBZGDJLNANDFP-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C18H14Cl2N2O2S and a molecular weight of 393.28696 g/mol . This compound is characterized by the presence of dichloro groups on the benzene ring and a pyridinylmethylphenyl group attached to the sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-(4-pyridinylmethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is unique due to the presence of both dichloro and pyridinylmethyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H14Cl2N2O2S

Molecular Weight

393.3 g/mol

IUPAC Name

3,4-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H14Cl2N2O2S/c19-17-6-5-16(12-18(17)20)25(23,24)22-15-3-1-13(2-4-15)11-14-7-9-21-10-8-14/h1-10,12,22H,11H2

InChI Key

HIBZGDJLNANDFP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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